molecular formula C8H8F3N3O3S B3179097 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide CAS No. 915280-81-8

4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide

Cat. No.: B3179097
CAS No.: 915280-81-8
M. Wt: 283.23 g/mol
InChI Key: HEVXOHDSWLMZOK-UHFFFAOYSA-N
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Description

4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide (CAS: 915280-81-8) is a benzenesulfonamide derivative featuring a hydrazinyl moiety substituted with a trifluoroacetyl group. Its molecular formula is C₈H₈F₃N₃O₃S, with a molecular weight of 283.23 g/mol . This compound is structurally characterized by:

  • A benzenesulfonamide core, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
  • A hydrazine linker that enhances hydrogen-bonding interactions with biological targets.

The trifluoroacetyl group distinguishes it from other benzenesulfonamide derivatives and may confer unique physicochemical properties, such as increased lipophilicity (logP ≈ 1.5–2.0) and resistance to enzymatic hydrolysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2,2,2-trifluoroacetyl)hydrazinyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3S/c9-8(10,11)7(15)14-13-5-1-3-6(4-2-5)18(12,16)17/h1-4,13H,(H,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXOHDSWLMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2,2-trifluoroacetylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroacetyl group and the benzenesulfonamide moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of 4-(2-substituted hydrazinyl)benzenesulfonamides , where substituents on the hydrazine moiety determine biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound CF₃CO- (trifluoroacetyl) C₈H₈F₃N₃O₃S 283.23 Strong electron-withdrawing group; enhanced metabolic stability
AL106 () 4,4-dimethyl-2,6-dioxocyclohexylidene C₁₇H₁₉N₅O₃S₂ 405.50 Cyclohexylidene group; anti-glioblastoma activity (IC₅₀ = 58.6 µM)
S3 () 4-chlorophenyl C₁₃H₁₁ClN₄O₂S 322.77 Chlorophenyl group; potent hCA II inhibitor (Ki = 1.72 nM)
3b () 4-chlorophenylpyrazolyl C₁₆H₁₄ClN₅O₃S 391.05 Pyrazole ring; moderate yield (64%)
7d () bromophenyl-triazinyl C₂₃H₁₈BrN₇O₂S 560.40 Triazine core; flexible linker for kinase inhibition

Physicochemical and Pharmacokinetic Properties

Property Target Compound AL106 S3
logP ~1.8–2.0 ~3.5 ~2.2
Solubility Moderate (aqueous) Low (lipophilic) High (polar chloro group)
Metabolic Stability High (CF₃ group resists hydrolysis) Moderate Low (chlorophenyl may undergo oxidation)

Biological Activity

The compound 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide is a member of the hydrazine and sulfonamide family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, inhibitory effects on various enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H8F3N3O2SC_9H_8F_3N_3O_2S. It features a trifluoroacetyl group attached to a hydrazine moiety, linked to a benzenesulfonamide structure. This unique configuration contributes to its biological properties.

PropertyValue
Molecular Weight299.24 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Functional GroupsSulfonamide, Hydrazine

Enzyme Inhibition

Recent studies have indicated that derivatives of benzenesulfonamide, including those with hydrazine substitutions, exhibit significant inhibitory effects on various enzymes:

  • Carbonic Anhydrase (CA) :
    • The synthesized hydrazinyl benzenesulfonamides demonstrated potent inhibition against human carbonic anhydrase isoenzymes I and II with inhibition constants (K_i) ranging from 1.79 ± 0.22 nM to 11.64 ± 5.21 nM .
  • Acetylcholinesterase (AChE) :
    • Compounds similar to this compound were identified as dual inhibitors of AChE and butyrylcholinesterase (BChE), with IC50 values significantly lower than established drugs like rivastigmine .

Anticancer Activity

In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells:

  • MDA-MB-231 Cell Line : One study reported a compound with an IC50 of 0.126 μM , indicating strong inhibitory effects on this triple-negative breast cancer cell line, while showing minimal impact on non-cancerous MCF10A cells .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The presence of the sulfonamide group enhances binding affinity to target enzymes like CA and AChE.
  • Cell Proliferation Inhibition : The trifluoroacetyl group may play a role in modulating cellular pathways involved in growth and apoptosis.

Case Study 1: Inhibition of Carbonic Anhydrases

In a study evaluating various hydrazinyl benzenesulfonamides, the compound was found to inhibit CA I and II effectively. The research highlighted the structure-activity relationship (SAR), revealing that modifications to the hydrazine moiety significantly impacted inhibitory potency.

Case Study 2: Anticancer Efficacy in Animal Models

Another study utilized a BALB/c nude mouse model inoculated with MDA-MB-231 cells to assess the in vivo efficacy of related compounds. Results indicated that treatment led to a marked reduction in metastatic nodules compared to controls, showcasing potential therapeutic applications in oncology .

Q & A

Q. What are the standard synthetic routes for 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide, and how is reaction completion monitored?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride precursor (e.g., 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride) and hydrazine derivatives in polar solvents like ethanol or dichloromethane under reflux (80°C for 4–6 hours) . Key steps include:

  • Reaction conditions : Ethanol with 5 drops of glacial acetic acid as a catalyst .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) mobile phase; product Rf ≈ 0.45 .
  • Workup : Evaporation under reduced pressure followed by filtration .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Critical techniques include:

  • 1H/13C NMR : Aromatic protons appear at δ 7.8–8.2 ppm; sulfonamide carbonyl signals at δ 165–170 ppm .
  • FT-IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ .
  • Mass spectrometry : Expected molecular ion peak at m/z 323.05 ([M+H]+) .
  • Purity assessment : HPLC with UV detection at 254 nm and ≥95% purity threshold .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and regioselectivity of this compound?

  • Quantum chemical calculations : Predict transition states and activation energies for nucleophilic substitution pathways .
  • Machine learning : Correlate solvent polarity (e.g., dichloromethane vs. ethanol) with regioselectivity outcomes. Dichloromethane improves selectivity by 15% in analogous reactions .
  • ICReDD framework : Integrates computational predictions with experimental validation, reducing optimization cycles from 20 to 8 .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) for binding kinetics .
  • Structural confirmation : Use X-ray crystallography to verify target engagement and rule out off-target effects .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .

Q. How can reaction conditions be tailored to improve yield and scalability?

  • Solvent screening : Test aprotic solvents (e.g., DMF) for enhanced solubility of intermediates .
  • Temperature control : Stepwise heating (0°C → 25°C) minimizes side reactions during hydrazine addition .
  • Catalyst optimization : Replace glacial acetic acid with p-toluenesulfonic acid for faster reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide
Reactant of Route 2
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4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide

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